3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Overview
Description
3-Boc-3-azabicyclo[311]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclo[31
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. One common method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to N-hydroxyphthalimide esters and subsequent functionalization via a Minisci-like reaction . Another approach involves the reduction of spirocyclic oxetanyl nitriles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests potential for large-scale synthesis. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups at the bridgehead positions.
Reduction: Reduction reactions can be employed to modify the bicyclic framework or introduce new substituents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid involves its interaction with molecular targets through its bicyclic framework and functional groups. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
- 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane
Uniqueness
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of a Boc-protected nitrogen atom. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications. Its ability to serve as a bioisostere for meta-substituted arenes and pyridines further enhances its utility in drug discovery and development .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJMHMUVJXYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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